(1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride
描述
(1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride is a piperidine-derived compound with a 4-methylbenzyl substituent on the piperidine ring and an aminomethyl group at the 2-position. Key properties include:
- Molecular formula: C14H23ClN2
- Molecular weight: 254.80 g/mol
- CAS numbers: 1289387-58-1 () and 1353972-36-7 ()
- Synonyms: N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride; BD213541 ().
The compound is structurally characterized by a piperidine core, a 4-methylbenzyl group at the 1-position, and an aminomethyl group at the 2-position. Its hydrochloride salt enhances stability and solubility for pharmaceutical or chemical applications .
属性
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-5-7-13(8-6-12)11-16-9-3-2-4-14(16)10-15;/h5-8,14H,2-4,9-11,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZURGZKLRTJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCCC2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride typically involves the reaction of piperidine derivatives with benzyl halides under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and amination reactions, which are optimized for large-scale production .
化学反应分析
Types of Reactions: (1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Medicinal Chemistry
- Receptor Interaction : This compound has been studied for its interaction with various receptors, including the CXCR4 chemokine receptor. Research indicates that derivatives of piperidin-2-ylmethanamine can act as antagonists, potentially offering therapeutic strategies for diseases involving CXCR4, such as cancer and HIV .
- Analgesic Properties : Studies have suggested that piperidine derivatives may exhibit analgesic effects. The mechanism is believed to involve modulation of pain pathways in the central nervous system, making these compounds candidates for pain management therapies.
- Antidepressant Activity : Some research indicates that (1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride may influence neurotransmitter systems associated with mood regulation, suggesting potential applications in treating depression .
Chemical Biology
- Fluorescent Probes : The compound's structure allows it to be used as a fluorescent probe in biological assays. Its ability to emit fluorescence can aid in visualizing cellular processes or tracking biological interactions in vitro.
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for developing new therapeutic agents targeting metabolic pathways involved in various diseases .
Case Studies
作用机制
The mechanism of action of (1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Structural Analogues: Substituent Variations
The table below compares the target compound with structurally related piperidine derivatives:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| (1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride | 1289387-58-1 | C14H23ClN2 | 4-Methylbenzyl (1-position), aminomethyl (2-position) | 254.80 | Reference compound |
| (1-(4-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride | 1303967-55-6 | C14H23ClN2 | 4-Methylbenzyl (1-position), aminomethyl (3-position) | 254.80 | Position of aminomethyl group on piperidine |
| 1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride | 1353980-07-0 | C14H23ClN2O | 4-Methoxybenzyl (1-position), methylamine (3-position) | 270.80 | Methoxy substituent and methylamine vs. primary amine |
| N-(4-Fluorobenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine hydrochloride | N/A | C19H21ClFN3O2S | 4-Fluorobenzyl, nitrothiophene, pyridinylmethyl | 401.91 | Additional nitrothiophene and pyridine groups |
| (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride | N/A | C10H14Cl2N4 | Chloropyrimidinyl (2-position), aminomethyl (2-position) | 261.15 | Pyrimidine ring replaces benzyl group |
| (1-(4-Methylbenzyl)cyclopropyl)methanamine hydrochloride | 1439903-11-3 | C12H18ClN | Cyclopropyl core, 4-methylbenzyl | 211.73 | Cyclopropane ring instead of piperidine |
Key Structural and Functional Differences
Cyclopropane-based analogues (e.g., CAS 1439903-11-3) lack the piperidine ring’s conformational flexibility, which may reduce metabolic stability .
Aromatic Substituents: Replacing the 4-methylbenzyl group with a 4-methoxybenzyl (CAS 1353980-07-0) introduces an electron-donating group, increasing lipophilicity and possibly altering pharmacokinetics .
Heterocyclic Additions :
- Compounds with nitrothiophene () or chloropyrimidine () substituents introduce planar aromatic systems, which may enhance π-π stacking interactions in drug-receptor complexes .
生物活性
Overview
(1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound may exhibit various pharmacological properties, making it a candidate for further research in drug development.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methylbenzyl group and a methanamine moiety. The hydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological assays.
The biological activity of this compound may involve interactions with neurotransmitter systems, particularly those related to the modulation of GABA (gamma-aminobutyric acid) transporters. Compounds with similar structures have been shown to inhibit GABA uptake, which can influence neuronal excitability and has implications for treating neuropathic pain and other neurological disorders .
In Vitro Studies
In vitro studies evaluating the compound's efficacy typically involve measuring its inhibitory potency against specific targets. For instance, compounds that can reduce GABA uptake significantly at concentrations below 100 μM are considered active. This is assessed using assays such as liquid chromatography-mass spectrometry (LC-MS) to quantify binding affinities .
Case Studies
- GABA Transporter Inhibition : A study demonstrated that derivatives with piperidine rings, similar to this compound, showed promising inhibition of GABA transporters mGAT1 and mGAT4. The structure-activity relationship (SAR) indicated that modifications at the piperidine position could enhance binding affinity and selectivity .
- Cytotoxicity Evaluation : Another investigation into related compounds revealed varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can lead to significant changes in biological activity. The presence of the piperidine ring was crucial for maintaining activity against specific cancer types .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN |
| Molecular Weight | 235.75 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| Biological Activity Assay | IC50 Value (μM) |
|---|---|
| GABA Uptake Inhibition | < 100 |
| Cytotoxicity (HeLa Cells) | 5.0 |
常见问题
Basic: What synthetic strategies are recommended for optimizing the yield and purity of (1-(4-Methylbenzyl)piperidin-2-yl)methanamine hydrochloride?
Answer:
Key considerations include:
- Reaction Conditions : Use catalytic hydrogenation for reductive amination steps, ensuring controlled temperature (e.g., 25–50°C) and inert atmosphere to minimize side reactions .
- Purification : Employ gradient column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals .
- Analytical Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) and structural integrity using H/C NMR (DMSO-, 400 MHz) .
Advanced: How can structural analogs of this compound inform structure-activity relationship (SAR) studies for target receptor modulation?
Answer:
Methodological steps include:
- Analog Design : Introduce substituents at the 4-methylbenzyl or piperidine moieties (e.g., halogenation, methoxy groups) to assess steric/electronic effects on binding .
- Biological Assays : Perform competitive radioligand binding assays (e.g., H-labeled ligands) against GPCRs or monoamine transporters, comparing IC values across analogs .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies on receptor hotspots .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s stereochemical configuration?
Answer:
- Chiral HPLC : Utilize a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers, confirming >99% enantiomeric excess .
- 2D NMR : NOESY correlations between the piperidine C2-H and 4-methylbenzyl protons can establish relative stereochemistry .
- X-ray Crystallography : Co-crystallize with a resolving agent (e.g., tartaric acid) for absolute configuration determination .
Advanced: How should researchers address contradictory data in reported cytotoxicity profiles across cell lines?
Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HepG2), culture conditions (e.g., serum concentration), and incubation times .
- Purity Verification : Re-test the compound via LC-MS to rule out impurities (e.g., residual solvents, synthetic byproducts) influencing toxicity .
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify off-target pathways activated in sensitive vs. resistant cell lines .
Advanced: What methodologies are effective for studying the metabolic stability of this compound in hepatic models?
Answer:
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) and assign structures via fragmentation patterns .
- In Silico Prediction : Apply software like MetaSite to predict cytochrome P450 (CYP) isoforms involved in metabolism .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize acid spills with sodium bicarbonate, followed by absorption in vermiculite and disposal as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced: How can researchers elucidate the compound’s mechanism of action in neurological target pathways?
Answer:
- Electrophysiology : Perform patch-clamp recordings on neuronal cultures to assess effects on ion channels (e.g., NMDA receptors) .
- Behavioral Models : Test in vivo efficacy using rodent models (e.g., forced swim test for antidepressant activity) with dose-response analysis .
- Proteomics : Conduct phosphoproteomic profiling to map kinase signaling cascades modulated by the compound .
Basic: What solvent systems are optimal for solubility testing of this hydrochloride salt?
Answer:
- Aqueous Buffers : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for bioavailability studies .
- Organic Solvents : Use DMSO for stock solutions (≤10 mM) and ethanol for in vitro assays to avoid precipitation .
Advanced: How can computational chemistry guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Answer:
- LogP Prediction : Calculate partition coefficients (e.g., using ChemAxon) to balance lipophilicity (ideal LogP: 2–4) .
- BBB Score Models : Apply machine learning tools (e.g., BBB Predictor) to prioritize derivatives with favorable permeability .
- In Vitro BBB Models : Validate predictions using co-cultures of endothelial cells and astrocytes to measure transendothelial electrical resistance (TEER) .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?
Answer:
- Quality Control (QC) : Implement strict QC protocols: ≥95% purity (HPLC), residual solvent analysis (GC-MS), and elemental analysis for stoichiometry confirmation .
- Standardized Synthesis : Use automated reactors (e.g., ChemRxn) to control reaction parameters (temperature, stirring rate) precisely .
- Blinded Testing : Conduct assays with randomized, coded samples to eliminate observer bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
